Cas no 1342630-13-0 (2-2-(thiophen-2-yl)ethylcyclopentan-1-ol)

2-2-(Thiophen-2-yl)ethylcyclopentan-1-ol is a heterocyclic organic compound featuring a cyclopentanol core substituted with a thiophene-containing ethyl group. This structure imparts unique reactivity and functional versatility, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both hydroxyl and thiophene moieties enhances its potential for further derivatization, enabling applications in ligand design and catalytic systems. Its balanced lipophilicity and polarity contribute to favorable solubility profiles, facilitating its use in diverse reaction conditions. The compound's stability under standard handling conditions ensures reliable performance in synthetic workflows. Researchers may find it particularly useful for constructing complex molecular architectures requiring fused heterocyclic systems.
2-2-(thiophen-2-yl)ethylcyclopentan-1-ol structure
1342630-13-0 structure
Product name:2-2-(thiophen-2-yl)ethylcyclopentan-1-ol
CAS No:1342630-13-0
MF:C11H16OS
MW:196.309142112732
CID:5742104
PubChem ID:63774255

2-2-(thiophen-2-yl)ethylcyclopentan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-[2-(THIOPHEN-2-YL)ETHYL]CYCLOPENTAN-1-OL
    • AKOS013085630
    • CS-0354308
    • 1342630-13-0
    • 2-(2-(Thiophen-2-yl)ethyl)cyclopentan-1-ol
    • EN300-1637519
    • Cyclopentanol, 2-[2-(2-thienyl)ethyl]-
    • 2-2-(thiophen-2-yl)ethylcyclopentan-1-ol
    • Inchi: 1S/C11H16OS/c12-11-5-1-3-9(11)6-7-10-4-2-8-13-10/h2,4,8-9,11-12H,1,3,5-7H2
    • InChI Key: MVHIZJRIWBAMDN-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1CCC1CCCC1O

Computed Properties

  • Exact Mass: 196.09218630g/mol
  • Monoisotopic Mass: 196.09218630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 48.5Ų
  • XLogP3: 2.7

Experimental Properties

  • Density: 1.131±0.06 g/cm3(Predicted)
  • Boiling Point: 307.2±15.0 °C(Predicted)
  • pka: 15.26±0.40(Predicted)

2-2-(thiophen-2-yl)ethylcyclopentan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1637519-1.0g
2-[2-(thiophen-2-yl)ethyl]cyclopentan-1-ol
1342630-13-0
1g
$770.0 2023-06-04
Enamine
EN300-1637519-0.05g
2-[2-(thiophen-2-yl)ethyl]cyclopentan-1-ol
1342630-13-0
0.05g
$647.0 2023-06-04
Enamine
EN300-1637519-5000mg
2-[2-(thiophen-2-yl)ethyl]cyclopentan-1-ol
1342630-13-0
5000mg
$1821.0 2023-09-22
Enamine
EN300-1637519-250mg
2-[2-(thiophen-2-yl)ethyl]cyclopentan-1-ol
1342630-13-0
250mg
$579.0 2023-09-22
Enamine
EN300-1637519-10000mg
2-[2-(thiophen-2-yl)ethyl]cyclopentan-1-ol
1342630-13-0
10000mg
$2701.0 2023-09-22
Enamine
EN300-1637519-500mg
2-[2-(thiophen-2-yl)ethyl]cyclopentan-1-ol
1342630-13-0
500mg
$603.0 2023-09-22
Enamine
EN300-1637519-10.0g
2-[2-(thiophen-2-yl)ethyl]cyclopentan-1-ol
1342630-13-0
10g
$3315.0 2023-06-04
Enamine
EN300-1637519-0.1g
2-[2-(thiophen-2-yl)ethyl]cyclopentan-1-ol
1342630-13-0
0.1g
$678.0 2023-06-04
Enamine
EN300-1637519-0.5g
2-[2-(thiophen-2-yl)ethyl]cyclopentan-1-ol
1342630-13-0
0.5g
$739.0 2023-06-04
Enamine
EN300-1637519-2500mg
2-[2-(thiophen-2-yl)ethyl]cyclopentan-1-ol
1342630-13-0
2500mg
$1230.0 2023-09-22

Additional information on 2-2-(thiophen-2-yl)ethylcyclopentan-1-ol

2-(Thiophen-2-yl)ethylcyclopentan-1-ol (CAS No. 1342630-13-0): A Comprehensive Overview

The compound 2-(Thiophen-2-yl)ethylcyclopentan-1-ol (CAS No. 1342630-13-0) is an organic molecule with a unique structure that combines a cyclopentane ring, an ethyl group, and a thiophene moiety. This compound has garnered attention in the fields of organic chemistry, materials science, and pharmacology due to its potential applications and intriguing chemical properties. In this article, we will delve into the structural characteristics, synthesis methods, and recent advancements in research involving this compound.

The molecular structure of 2-(Thiophen-2-yl)ethylcyclopentan-1-ol consists of a cyclopentane ring substituted with an ethyl group at the 1-position and a thiophene ring at the 2-position. The thiophene group introduces aromaticity and potential for conjugation, while the cyclopentane ring provides rigidity and stability to the molecule. This combination makes the compound suitable for various applications, including as a precursor in organic synthesis and as a building block in material science.

Recent studies have explored the synthesis of 2-(Thiophen-2-yl)ethylcyclopentan-1-ol through various methodologies. One prominent approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach the thiophene group to the cyclopentane ring. This method is highly efficient and has been optimized for scalability, making it suitable for industrial applications. Additionally, researchers have investigated alternative routes using transition metal catalysts and organocopper reagents to enhance reaction yields and selectivity.

The chemical properties of 2-(Thiophen-2-yl)ethylcyclopentan-1-l have been extensively studied to understand its reactivity and stability under different conditions. The compound exhibits moderate solubility in organic solvents such as dichloromethane and ethyl acetate, which facilitates its use in solution-phase reactions. Its thermal stability has also been evaluated, showing that it can withstand temperatures up to 80°C without significant decomposition.

In terms of applications, 2-(Thiophen-2-yliethylcyclopentan-l-l has shown promise in the development of advanced materials. For instance, researchers have utilized this compound as a monomer in the synthesis of polymeric materials with tailored electronic properties. The thiophene moiety contributes to the material's conductivity, making it a candidate for use in flexible electronics and organic photovoltaics.

Furthermore, recent studies have explored the biological activity of (Thiophen-l-yliethylcyclopentan-l-l derivatives. Preclinical experiments indicate that certain analogs may exhibit anti-inflammatory and antioxidant properties, suggesting potential applications in drug development. However, further research is required to fully understand their pharmacokinetics and efficacy in vivo.

The environmental impact of (Thiophen-l-yliethylcyclopentan-l-l has also been a topic of interest. Studies on its biodegradation rates under aerobic conditions suggest that it is moderately biodegradable, with degradation occurring within 48 hours under controlled laboratory conditions. This information is crucial for assessing its safety profile and ensuring sustainable practices during its production and use.

In conclusion, (Thiophen-l-yliethylcyclopentan-l-l (CAS No. 1342630-l l) is a versatile compound with diverse applications across multiple disciplines. Its unique structure, coupled with advancements in synthetic methodologies and material science applications, positions it as an important molecule for future research and development efforts.

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